molecular formula C9H8N2O2S B187419 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 69844-25-3

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B187419
CAS RN: 69844-25-3
M. Wt: 208.24 g/mol
InChI Key: DVGHKLUHJSFLIT-UHFFFAOYSA-N
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Description

The compound “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a type of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached .


Synthesis Analysis

While specific synthesis information for “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” was not found, oxadiazoles can generally be synthesized through cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of “5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol” would likely include an oxadiazole ring attached to a phenyl ring with a methoxy group .

Scientific Research Applications

1. Pharmacological Potential

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been evaluated for their pharmacological potential. Studies have shown that these compounds exhibit moderate inhibitory effects in assays related to toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

2. Inhibition of trans-Cinnamate 4-Hydroxylase

Research has found that 5-aryl-1,3,4-oxadiazole-2-thiols, including variants of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, can inhibit trans-cinnamate 4-hydroxylase. This enzyme is involved in lignin biosynthesis in plants (Yamada et al., 2004).

3. Lipoxygenase Inhibition

Compounds derived from 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol have been shown to be effective lipoxygenase inhibitors. Lipoxygenase is an enzyme that plays a role in the metabolism of fatty acids in cells and tissues (Aziz‐ur‐Rehman et al., 2016).

4. Antimicrobial Activity

Derivatives of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated notable antimicrobial activity. They have been tested against various bacterial species, showing effectiveness in inhibiting microbial growth (Gul et al., 2017).

5. Corrosion Inhibition

This compound and its derivatives have been investigated for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. They function by forming a protective layer on metal surfaces, inhibiting corrosion processes (Ammal et al., 2018).

6. Green Chemistry Applications

5-Substituted-1,3,4-oxadiazole-2-thiols, synthesized through environmentally friendly processes, have shown potential as antimicrobial and antioxidant agents. These derivatives also exhibit promising properties for treating various diseases including cancer and diabetes (Yarmohammadi et al., 2020).

properties

IUPAC Name

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHKLUHJSFLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353722
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

69844-25-3
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

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